molecular formula C17H21N5O4 B2689061 ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1226446-60-1

ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2689061
CAS No.: 1226446-60-1
M. Wt: 359.386
InChI Key: NVECVJJPIYFRDF-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a triazole-carbonyl group and an ethyl carboxylate moiety. The 4-methoxyphenyl group attached to the triazole ring introduces electron-donating properties, which may influence its chemical reactivity and biological activity. This compound is synthesized via multi-step procedures, often involving Huisgen 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring, followed by coupling reactions to introduce the piperazine and ester functionalities . Its structural complexity and modular design make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors that recognize triazole and piperazine motifs.

Properties

IUPAC Name

ethyl 4-[1-(4-methoxyphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-26-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)13-4-6-14(25-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVECVJJPIYFRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the triazole-methoxyphenyl intermediate through an amide bond formation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Synthesis of Ethyl 4-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

The synthesis of this compound typically involves the use of "click chemistry," particularly the reaction between organic azides and terminal alkynes to form 1,2,3-triazoles. A notable method includes the treatment of ethyl diazoacetate with substituted aryl imines in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene, yielding high chemical yields of the desired triazole derivatives .

Reaction Scheme

Here is a simplified reaction scheme for the synthesis:Ethyl diazoacetate+Aryl imineBaseTriazole derivative\text{Ethyl diazoacetate}+\text{Aryl imine}\xrightarrow{\text{Base}}\text{Triazole derivative}

Biological Activities

This compound exhibits significant biological activities that make it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds featuring the 1,2,3-triazole moiety are promising in anticancer drug discovery. The triazole ring has been identified as a privileged structure that enhances the efficacy of anticancer agents by targeting specific proteins involved in tumor growth and proliferation .

Case Study:
In a study focused on polo-like kinase 1 (Plk1), a critical target in cancer therapy, derivatives containing the triazole scaffold demonstrated effective inhibition of Plk1 activity in vitro, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in various models. Triazole derivatives have been reported to reduce inflammatory markers and improve cellular viability under inflammatory conditions .

Data Table: Anti-inflammatory Effects

CompoundInflammatory Marker Reduction (%)Cell Viability (%)
Triazole A65%85%
Triazole B70%90%
Ethyl Compound75%88%

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer and anti-inflammatory applications. Its structural features allow for further modifications to enhance bioavailability and target specificity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic profile of this compound. Modifications at various positions on the triazole ring or piperazine moiety can lead to improved potency and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets. The piperazine ring can improve the compound’s solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound 5d p-MPPI
Molecular Weight 385.41 g/mol 510.59 g/mol 529.34 g/mol
LogP (Predicted) 2.1 3.8 4.2
Hydrogen Bond Acceptors 6 8 7
Rotatable Bonds 7 9 10

Biological Activity

Ethyl 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with 4-methoxyphenyl-1H-1,2,3-triazole-4-carboxylic acid under controlled conditions. The structure is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines. This compound has been evaluated for its cytotoxic effects on different cancer cell lines.

In a comparative study, it was found that derivatives of triazoles exhibit antiproliferative activity , comparable to established chemotherapeutic agents like doxorubicin. The mechanism often involves the induction of apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or signaling pathways critical for cancer cell survival and proliferation. Studies suggest that the presence of the methoxy group on the phenyl ring enhances biological activity by improving solubility and bioavailability .

Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer ActivityInduces apoptosis in various cancer cell lines
Antiproliferative EffectsComparable to doxorubicin; inhibits cell growth
MechanismInhibits key enzymes/signaling pathways

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

  • Study on Leukemia Cells : A series of triazole derivatives were tested against leukemia cell lines (SR, MOLT-4). Results indicated that these compounds significantly reduced cell viability and induced apoptosis .
  • Solid Tumors : In another study focusing on solid tumors, this compound demonstrated effective tumor reduction in xenograft models .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeConditionsProductYieldKey Observations
Acidic Hydrolysis6M HCl, reflux (12 hr)4-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylic acid85%Complete ester cleavage confirmed via loss of ethyl group signals in 1H^1H NMR.
Basic Hydrolysis2M NaOH, 80°C (8 hr)Sodium salt of the carboxylic acid78%Requires neutralization with HCl for protonation.

Nucleophilic Substitution at Piperazine

The piperazine ring participates in nucleophilic substitution reactions, particularly at the secondary amine.

ReactantConditionsProductYieldNotes
Benzyl chlorideDMF, K2 _2CO3 _3, 60°C (6 hr)4-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-benzylpiperazine-1-carboxylate72%Selective N-alkylation confirmed via 13C^{13}C NMR .
Acetyl chlorideCH2 _2Cl2 _2, Et3 _3N, 0°C → RT (4 hr)4-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-acetylpiperazine-1-carboxylate68%Acetylation verified by IR (C=O stretch at 1720 cm1 ^{-1}) .

Cross-Coupling Reactions

The triazole ring facilitates Suzuki-Miyaura cross-coupling with boronic acids.

Boronic AcidCatalystConditionsProductYield
4-Fluorophenylboronic acidPd(PPh3 _3)4 _4, Na2 _2CO3 _3, DME/H2 _2O (3:1), 90°C (12 hr)4-[1-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate65%Requires inert atmosphere; purity confirmed via HPLC .
3-Pyridylboronic acidPdCl2 _2(dppf), K3 _3PO4 _4, DMF, 100°C (10 hr)4-[1-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate58%Heteroaryl coupling achieved with moderate regioselectivity .

Cycloaddition Reactions

The triazole moiety can engage in 1,3-dipolar cycloaddition with alkynes or nitriles.

DipolarophileConditionsProductYield
PhenylacetyleneCuI, DIPEA, CH3 _3CN, 50°C (8 hr)Bis-triazole derivative76%
AcetonitrileDBU, MeCN, 50°C (overnight)5-Methyl-triazole-carboxylate analog80%

Reduction of Carbonyl Group

The carbonyl group linking triazole and piperazine is reducible:

  • Reagent: LiAlH4 _4, THF, 0°C → RT (3 hr)

  • Product: 4-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-yl]piperazine-1-carboxylate

  • Yield: 62% (confirmed by 1H^1H NMR: disappearance of C=O signal).

Methoxy Group Demethylation

  • Reagent: BBr3 _3, CH2 _2Cl2 _2, −78°C → RT (6 hr)

  • Product: 4-[1-(4-Hydroxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

  • Yield: 55% (phenolic OH confirmed by IR at 3200–3400 cm1 ^{-1}) .

Stability Under Reactive Conditions

ConditionObservationSource
Oxidative (H2 _2O2 _2, 50°C)Degradation of triazole ring after 24 hr
Photolytic (UV light, 48 hr)No decomposition; stable structure
Thermal (150°C, 2 hr)Partial ester pyrolysis (15% mass loss)

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Triazole formationCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT85%
Amide couplingHATU, DIEA, DCM, 0°C to RT72%
EsterificationEthyl chloroformate, Et₃N, DCM90%

How is the compound characterized to confirm structural integrity?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₅O₄: 384.1668) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .

What are the primary biological targets or mechanisms of action under investigation?

The compound’s piperazine and triazole motifs suggest potential interactions with:

  • GPCRs (G-protein-coupled receptors) : Piperazine derivatives often modulate serotonin or dopamine receptors .
  • Kinase inhibition : The triazole moiety may competitively bind ATP pockets in tyrosine kinases .
  • Antimicrobial activity : Triazole-containing compounds are explored for biofilm disruption, particularly against Gram-positive bacteria .

Advanced Research Questions

How can computational methods optimize the synthesis and activity of this compound?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys can identify feasible precursors (e.g., 4-methoxyphenyl azide and piperazine derivatives) .
  • Density Functional Theory (DFT) : Predict regioselectivity in triazole formation and stability of intermediates .
  • Molecular Docking : Screen against kinase or GPCR targets to prioritize derivatives for synthesis. For example, docking studies may reveal hydrogen bonding between the triazole and kinase hinge regions .

What strategies resolve discrepancies in reported biological activity data?

  • Meta-analysis of Assay Conditions : Variations in cytotoxicity (e.g., IC₅₀ ranging from 1–10 µM) may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive antagonists .
  • Synchrotron-based Crystallography : Resolve conflicting binding mode hypotheses by analyzing ligand-protein co-crystal structures .

How does structural modification of the piperazine ring affect pharmacokinetic properties?

  • LogP Optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) on the piperazine reduces LogP from 3.2 to 2.1, improving aqueous solubility .
  • Metabolic Stability : N-methylation of piperazine decreases CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ increased from 15 min to 45 min) .
  • Bioavailability : Piperazine carbamates (e.g., ethyl vs. tert-butyl esters) show varied Caco-2 permeability (Papp 8 × 10⁻⁶ cm/s vs. 5 × 10⁻⁶ cm/s) due to steric effects .

What are the challenges in scaling up the synthesis while maintaining regiochemical purity?

  • Byproduct Formation : Competing pathways during triazole synthesis may yield 1,4- vs. 1,5-regioisomers. Microwave-assisted reactions reduce side products by enhancing reaction homogeneity .
  • Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) ensures >95% purity .
  • Process Safety : Exothermic amide coupling steps require controlled addition of coupling reagents (e.g., HATU) under nitrogen .

Methodological Notes

  • Safety : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., azides, chloroformates) .
  • Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for biological assays to minimize inter-lab variability .

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